![molecular formula C8H14ClN B13578257 2-Azaspiro[4.4]non-7-enehydrochloride](/img/structure/B13578257.png)
2-Azaspiro[4.4]non-7-enehydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Azaspiro[4.4]non-7-enehydrochloride is a chemical compound characterized by its unique spirocyclic structure.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Azaspiro[4.4]non-7-enehydrochloride typically involves the [4+1] annulation of 1,3-azadienes with maleimides. This reaction is catalyzed by phosphine under mild conditions, providing a highly efficient method for constructing the azaspiro structure . The reaction conditions include:
Catalyst: Phosphine
Temperature: Room temperature
Solvent: Typically an organic solvent like dichloromethane
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the scalability of the phosphine-catalyzed [4+1] annulation reaction suggests it could be adapted for large-scale synthesis with appropriate optimization of reaction conditions and purification processes.
Análisis De Reacciones Químicas
Types of Reactions
2-Azaspiro[4.4]non-7-enehydrochloride undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding N-oxides.
Reduction: Can be reduced to form saturated spirocyclic amines.
Substitution: Can undergo nucleophilic substitution reactions at the nitrogen atom.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like alkyl halides or acyl chlorides.
Major Products
Oxidation: N-oxides of this compound.
Reduction: Saturated spirocyclic amines.
Substitution: N-substituted derivatives.
Aplicaciones Científicas De Investigación
2-Azaspiro[4.4]non-7-enehydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of spirocyclic drugs.
Mecanismo De Acción
The mechanism of action of 2-Azaspiro[4.4]non-7-enehydrochloride involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on proteins and enzymes, potentially inhibiting their activity. This interaction can disrupt biological pathways, leading to antimicrobial or anticancer effects .
Comparación Con Compuestos Similares
Similar Compounds
2-Azaspiro[3.4]octane: Another spirocyclic compound with a smaller ring size.
3,4-Diphenyl-1,7-dioxa-2-azaspiro[4.4]non-2-en-6-one: A spiro-isoxazoline derivative with corrosion inhibition properties.
Uniqueness
2-Azaspiro[44]non-7-enehydrochloride is unique due to its specific spirocyclic structure, which imparts distinct chemical and biological properties
Propiedades
Fórmula molecular |
C8H14ClN |
|---|---|
Peso molecular |
159.65 g/mol |
Nombre IUPAC |
2-azaspiro[4.4]non-7-ene;hydrochloride |
InChI |
InChI=1S/C8H13N.ClH/c1-2-4-8(3-1)5-6-9-7-8;/h1-2,9H,3-7H2;1H |
Clave InChI |
HDYSVUCKRHGQJG-UHFFFAOYSA-N |
SMILES canónico |
C1CNCC12CC=CC2.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


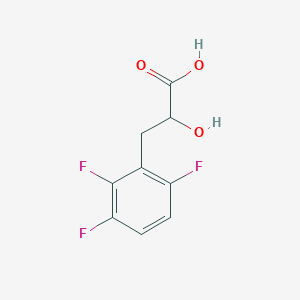
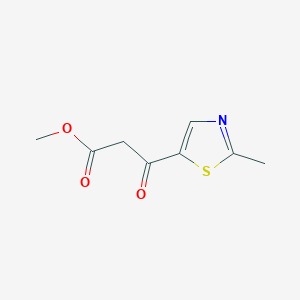





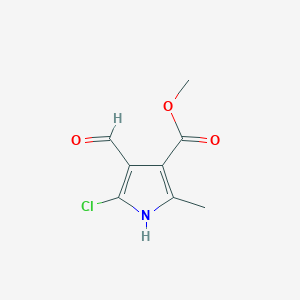
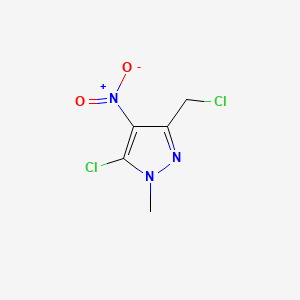


![2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]ethan-1-aminedihydrochloride](/img/structure/B13578271.png)
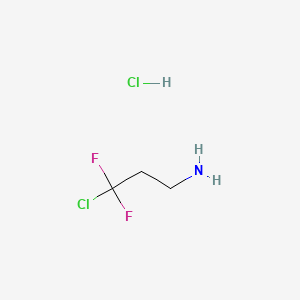
![2-[3-(Trifluoromethyl)phenyl]ethanethiol](/img/structure/B13578276.png)
